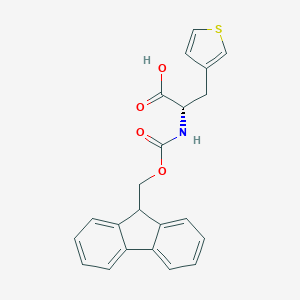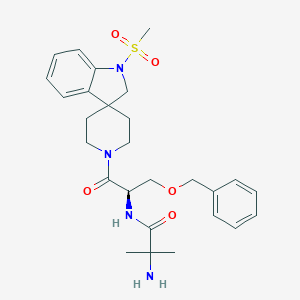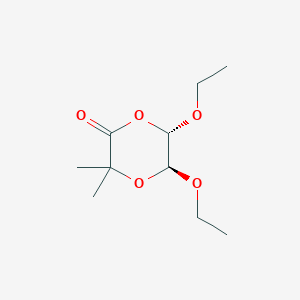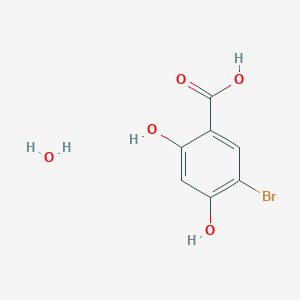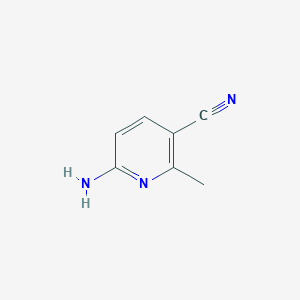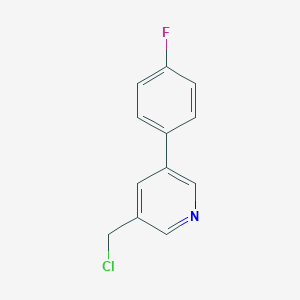
3-(Chloromethyl)-5-(4-fluorophenyl)pyridine
概要
説明
“3-(Chloromethyl)-5-(4-fluorophenyl)pyridine” is likely a halogenated aromatic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also has a chloromethyl group (-CH2Cl) and a fluorophenyl group (C6H4F) attached to the pyridine ring .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring with a chloromethyl group and a fluorophenyl group attached. The exact positions of these groups on the pyridine ring would depend on the specific synthesis method used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The chlorine atom in the chloromethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms could increase the compound’s polarity and influence its solubility .科学的研究の応用
Synthesis of 5-(4-Fluorophenyl)-3-(Chloromethyl) Pyridine : This compound was synthesized from 5-Bromonicotinic acid through a five-step reaction process, including esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination. The method was found to be suitable for industrialized production due to its high yield and purity (Li Pei-w, 2015).
Anticancer Agents : Novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and showed significant in vitro anticancer activity against human cancer cell lines, including HeLa, Caco-2, and HepG2. Some compounds demonstrated high cytotoxicity, suggesting their potential as anticancer agents (A. Vinayak, M. Sudha, Kumar S. Lalita, 2017).
Synthesis and Characterization of Heterocyclic Molecules : A study focused on synthesizing and characterizing 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound related to 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine. It involved hydride transfer and reaction with TFA. The molecule showed potential in non-linear optics and as a lead compound for anti-cancerous drugs (P. Murthy et al., 2017).
Novel p38MAP Kinase Inhibitors : 3-(4-Fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one, structurally similar to 3-(Chloromethyl)-5-(4-fluorophenyl)pyridine, was studied as a new inhibitor of MAPK with selective activity for p38alphaMAPK, showing potential as a selective inhibitor for p38alpha (C. Peifer et al., 2007).
Anticancer Pyridine-Thiazole Hybrids : Novel pyridine-thiazole hybrid molecules showed high antiproliferative activity against various cancer cell lines. These compounds were selective for cancer cells, suggesting their potential as anticancer agents (I. Ivasechko et al., 2022).
Fluorescent Chemosensors : 2H-Pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, structurally related to the compound , were developed as fluorescent chemosensors for Fe3+/Fe2+ cation, demonstrating potential applications in cellular imaging (Pampa Maity et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(chloromethyl)-5-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-6-9-5-11(8-15-7-9)10-1-3-12(14)4-2-10/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZPHQXGOYWJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448852 | |
| Record name | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(4-fluorophenyl)pyridine | |
CAS RN |
177976-33-9 | |
| Record name | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




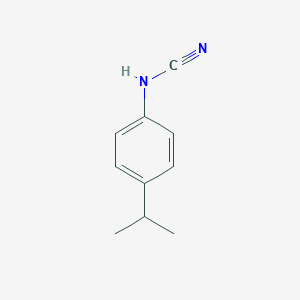
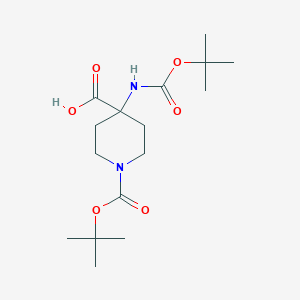
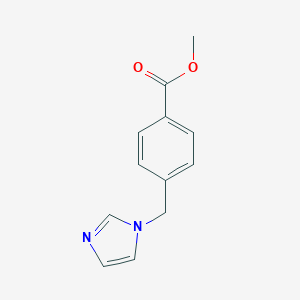
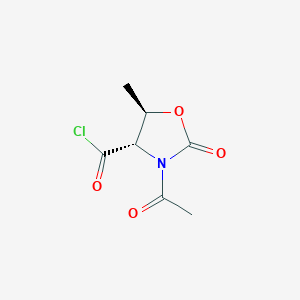
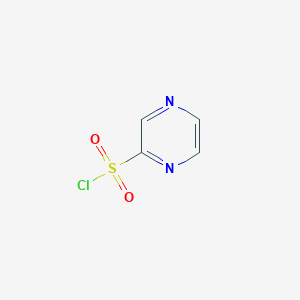
![N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide](/img/structure/B66289.png)
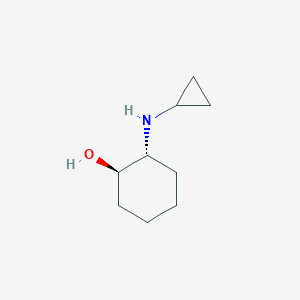
![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
